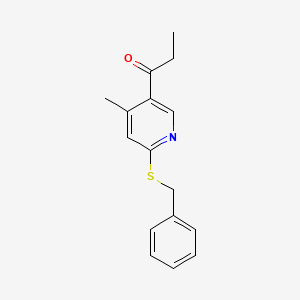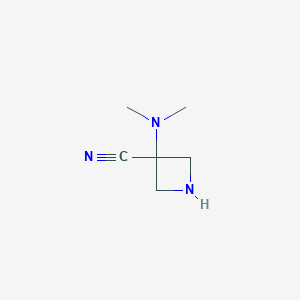
3-(Dimethylamino)azetidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)azetidine-3-carbonitrile is a chemical compound with the molecular formula C6H11N3. It is known for its unique structure, which includes an azetidine ring substituted with a dimethylamino group and a nitrile group. This compound is often used in various chemical and pharmaceutical research applications due to its reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)azetidine-3-carbonitrile typically involves the reaction of azetidine with dimethylamine and a suitable nitrile source. One common method includes the use of azetidine-3-carbonitrile as a starting material, which is then reacted with dimethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)azetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions, typically in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions result in various substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)azetidine-3-carbonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)azetidine-3-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The dimethylamino group and nitrile group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Dimethylamino)azetidine: Lacks the nitrile group, which may result in different reactivity and biological activity.
Azetidine-3-carbonitrile: Lacks the dimethylamino group, affecting its chemical properties and applications.
N,N-Dimethylaminoacetonitrile: A simpler structure with different reactivity and uses.
Uniqueness
3-(Dimethylamino)azetidine-3-carbonitrile is unique due to the presence of both the dimethylamino group and the nitrile group on the azetidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H11N3 |
|---|---|
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
3-(dimethylamino)azetidine-3-carbonitrile |
InChI |
InChI=1S/C6H11N3/c1-9(2)6(3-7)4-8-5-6/h8H,4-5H2,1-2H3 |
InChI-Schlüssel |
DVFPRXOPULMMAL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1(CNC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid](/img/structure/B13003776.png)

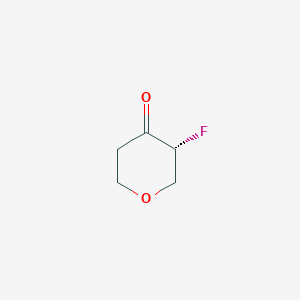

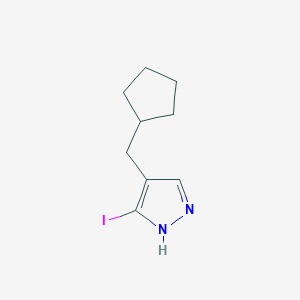
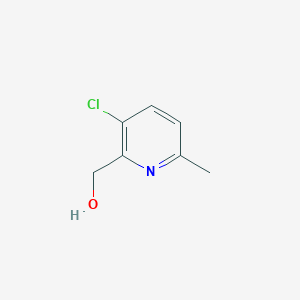

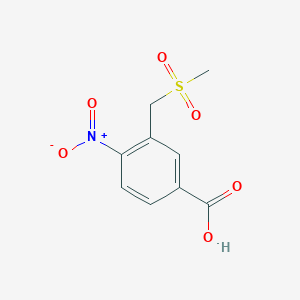

![2-[3-(Benzyloxy)cyclobutyl]acetaldehyde](/img/structure/B13003821.png)
![(4aR,6S,7aS)-rel-Octahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B13003829.png)
![Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B13003830.png)

